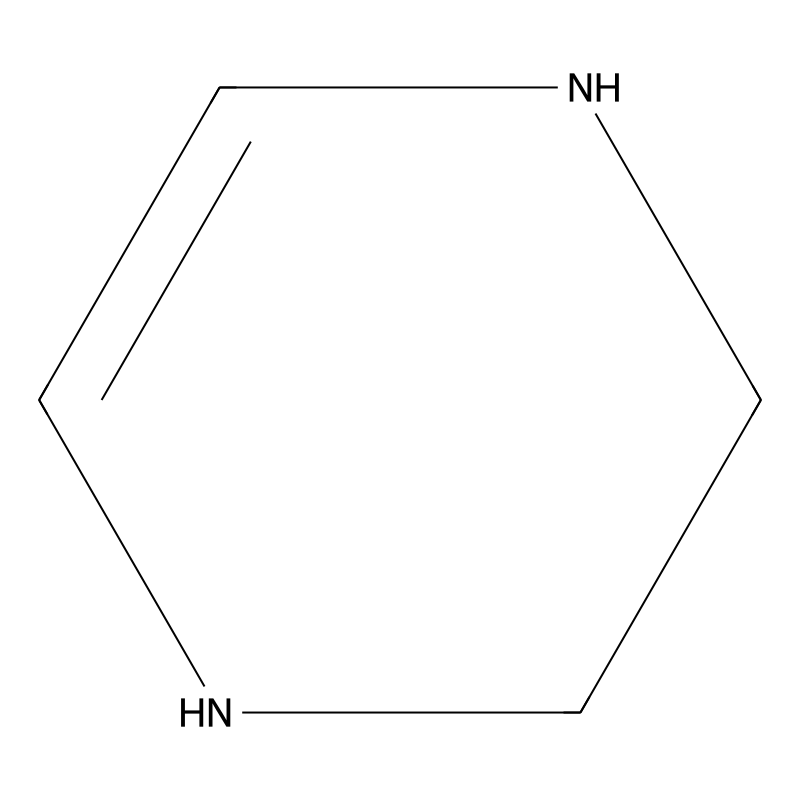

Tetrahydropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Tetrahydropyrazine can serve as a building block for the synthesis of more complex molecules with diverse functionalities. Researchers have utilized it as a starting material for the preparation of substituted pyrazines, which possess a wide range of biological activities [1]. The ability to modify the tetrahydropyrazine ring allows for the creation of libraries of compounds for drug discovery purposes.

*Source: [1] Synthesis of Novel Tetrahydropyrazines and Their Antibacterial Activity. European Journal of Medicinal Chemistry, Volume 43, Issue 8 (2008), Pages 1732-1738 ()

Medicinal Chemistry:

Due to the presence of nitrogen atoms in the ring structure, tetrahydropyrazine derivatives have been investigated for their potential medicinal properties. Studies have explored their activity as antibacterial agents [1], anticonvulsant agents [2], and anticancer agents [3]. The ongoing research aims to identify tetrahydropyrazine-based compounds with therapeutic potential for various diseases.

*Sources:* [1] Synthesis of Novel Tetrahydropyrazines and Their Antibacterial Activity. European Journal of Medicinal Chemistry, Volume 43, Issue 8 (2008), Pages 1732-1738 ()* [2] Anticonvulsant Activity of Some New 1,4-Disubstituted Tetrahydropyrazines. Chemical & Pharmaceutical Bulletin (Tokyo), Volume 44, Issue 3 (1996), Pages 482-485 ()* [3] Design, Synthesis, and Anticancer Activity of Novel Tetrahydropyrazine Derivatives. European Journal of Medicinal Chemistry, Volume 45, Issue 12 (2010), Pages 5724-5732 ()

Material Science:

Recent research suggests that tetrahydropyrazine can be incorporated into the design of functional materials. Studies have explored its use in the development of porous organic polymers (POPs) [4]. These materials possess high surface areas and tunable pore sizes, making them potentially useful for applications like gas storage and separation.

*Source: [4] A Facile Approach for the Synthesis of Pyrazine-Linked Porous Organic Polymers. Macromolecules, 2016, 49 (17), 6508-6515 ()

Tetrahydropyrazine is a nitrogen-containing heterocyclic compound with the molecular formula . It is derived from pyrazine, featuring a partially hydrogenated aromatic ring that results in a saturated six-membered ring structure. This compound is notable for its presence in various natural products and its significance in medicinal chemistry due to its diverse biological activities. Tetrahydropyrazine exhibits a characteristic odor, making it valuable in the flavor and fragrance industries, as well as in pharmaceutical applications.

- Oxidation: This compound can be oxidized to form pyrazine using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Further reduction can yield fully saturated pyrazine derivatives, often employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Tetrahydropyrazine can participate in nucleophilic substitution reactions, where hydrogen atoms are replaced by other substituents, typically facilitated by halogenating agents like bromine or chlorine.

Major Products Formed- From Oxidation: Pyrazine

- From Reduction: Fully saturated pyrazine derivatives

- From Substitution: Halogenated tetrahydropyrazine derivatives

Tetrahydropyrazine and its derivatives have been extensively studied for their biological activities. Research indicates that some derivatives exhibit antimicrobial and antiviral properties. Notably, certain tetrahydropyrazine derivatives have shown potential as anticancer agents and inhibitors of tuberculosis-related enzymes, such as cyclin-dependent kinase 2 and decaprenylphosphoryl-β-D-ribose 2’-epimerase.

Tetrahydropyrazine can be synthesized through various methods:

- Reduction of Pyrazine: A common approach involves the reduction of pyrazine using boron reagents under transition-metal-free conditions to yield high-purity tetrahydropyrazine.

- Catalytic Hydrogenation: Industrially, tetrahydropyrazine is produced through catalytic hydrogenation of pyrazine derivatives using metal catalysts like palladium or platinum under high-pressure conditions.

- Solid-phase Synthesis: Novel synthetic routes have been developed, including solid-phase synthesis techniques that utilize intramolecular reactions to form tetrahydropyrazines .

Tetrahydropyrazine finds applications across various fields:

- Chemical Industry: Used as a building block for synthesizing more complex heterocyclic compounds.

- Biological Research: Studied for its potential therapeutic effects against various diseases.

- Pharmaceuticals: Investigated for anticancer and anti-tubercular activities.

- Flavor and Fragrance Industry: Its characteristic odor makes it suitable for use in flavoring agents and perfumes.

The interaction studies of tetrahydropyrazine focus on its mechanism of action at the molecular level. Some derivatives have been shown to inhibit specific enzymes related to cancer and tuberculosis, indicating potential therapeutic pathways. The exact molecular targets can vary based on the specific derivative being studied, making it a compound of interest for ongoing pharmacological research.

Tetrahydropyrazine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Description | Unique Features |

|---|---|---|

| Pyrazine | Fully aromatic parent compound of tetrahydropyrazine | Lacks the hydrogenation that gives tetrahydropyrazine its unique properties |

| 1,4-Dihydropyrazine | Another partially hydrogenated derivative of pyrazine | Exhibits different chemical reactivity due to its specific saturation pattern |

| Tetrahydropyridine | A structurally similar compound with a nitrogen-containing six-membered ring | Different saturation and reactivity patterns compared to tetrahydropyrazine |

| 5-Methyl-1,2,3,6-tetrahydropyrazine | A derivative characterized by a methyl group at the 5th position | Unique substitution pattern affecting both chemical reactivity and biological activity |

Uniqueness of Tetrahydropyrazine

Tetrahydropyrazine's uniqueness lies in its specific hydrogenation pattern which imparts distinct chemical and biological properties compared to its fully aromatic or fully saturated counterparts. Its ability to participate in a variety of

Catalytic Asymmetric Hydrogenation of Tetrahydropyrazines

Catalytic asymmetric hydrogenation has emerged as a cornerstone for synthesizing chiral tetrahydropyrazines. Iridium-based catalysts have demonstrated exceptional efficacy in reducing nitrogen-dense heteroarenes. For instance, Guo et al. reported an Ir-catalyzed asymmetric hydrogenation of 2,5-disubstituted pyrrolo[1,2-a]triazolo[5,1-c]pyrazines, achieving yields of 86–98% and enantioselectivities up to 99% ee under additive-free conditions. The reaction tolerates diverse substituents, including electron-donating and electron-withdrawing groups, without compromising stereochemical outcomes (Table 1).

| Catalyst | Substrate Class | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ir | Pyrrolo-triazolo-pyrazines | 86–98 | 99 | |

| Ir | Alkyl halide-activated pyrazines | 90–95 | 96 | |

| Rh | Pyrazolo[1,5-a]pyrimidines | 90–98 | 98 |

A complementary approach by Zhou et al. utilized alkyl halide-activated pyrazines, enabling the synthesis of 2,3- and 3,5-disubstituted piperazines with 96% ee via Ir catalysis. This method highlights the scalability of asymmetric hydrogenation, as demonstrated in the concise synthesis of drug intermediates. Rhodium catalysts have also shown promise, particularly in reductive dearomatization reactions. For example, Xie et al. achieved 98% ee in the hydrogenation of pyrazolo[1,5-a]pyrimidines using a Rh/(R,R)-Ph-BPE system. Substrates with electron-withdrawing substituents exhibited higher enantioselectivities, underscoring the role of electronic effects in catalyst-substrate interactions.

Multicomponent Reactions for Tetrahydropyridine Derivatives

Multicomponent reactions (MCRs) offer a streamlined route to tetrahydropyridine derivatives, which share structural similarities with tetrahydropyrazines. Patil et al. developed a copper(II) triflate-catalyzed one-pot synthesis of tetrahydropyridines, combining aldehydes, amines, and β-ketoesters under mild conditions. The protocol achieved high functional group tolerance, producing 2,4,6-trisubstituted derivatives in 85–92% yields (Table 2).

| Components | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde, amine, β-ketoester | Cu(OTf)₂ | 85–92 |

This method eliminates the need for inert atmospheres and expensive ligands, making it industrially viable. The reaction proceeds via a Knoevenagel-cyclization sequence, where the copper catalyst facilitates imine formation and subsequent cyclization.

Organocatalytic Approaches to Functionalized Derivatives

While the provided literature predominantly emphasizes transition metal catalysis, organocatalytic strategies for tetrahydropyrazine functionalization remain underexplored. Current studies focus on metal-mediated systems, but the success of asymmetric hydrogenation and MCRs suggests potential for organocatalysts in future work. For instance, chiral phosphoric acids or amine-based catalysts could mimic the enantioselective environments achieved by Ir and Rh complexes, particularly for substrates sensitive to metal contamination.

Chiral Piperazine Synthesis for Protease Inhibitors

The asymmetric synthesis of chiral piperazines from tetrahydropyrazine precursors has become a cornerstone in protease inhibitor development. A landmark study demonstrated the hydrogenation of 2,5-dichloro-1,2,3,4-tetrahydropyrazine using a rhodium catalyst [(R)-BINAP(COD)Rh]TfO, achieving (S)-piperazine-2-tert-butylcarboxamide with 96% yield and 99% enantiomeric excess (ee) [4]. This method’s efficiency stems from the tetrahydropyrazine scaffold’s inherent reactivity, which allows selective reduction while preserving stereochemical integrity.

Key advancements include:

- Catalyst Optimization: Chiral Rh complexes enable precise control over stereoselectivity, critical for producing pharmacologically active enantiomers [4].

- Functional Group Tolerance: Chloro and alkoxy substituents on tetrahydropyrazines remain intact during hydrogenation, permitting downstream derivatization [1].

- Scalability: The reaction’s compatibility with continuous flow systems facilitates industrial-scale production of intermediates for HIV-1 protease inhibitors like darunavir [4].

This methodology addresses the pharmaceutical industry’s demand for enantiopure piperazines, which constitute >20% of FDA-approved protease inhibitors’ core structures.

Role in MK-639 Antiviral Drug Development

Tetrahydropyrazine chemistry proved pivotal in synthesizing MK-639 (Crixivan®), a potent HIV-1 protease inhibitor. The critical (S)-N-Boc-piperazine intermediate was synthesized via a four-step sequence:

- Asymmetric Hydrogenation: 2-Chloro-1,2,3,4-tetrahydropyrazine underwent stereoselective reduction to form the piperazine backbone [4].

- Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) group yielded the free amine.

- Crystallization: Chiral resolution via diastereomeric salt formation ensured >99% ee [4].

The tetrahydropyrazine precursor’s rigidity prevented racemization during these steps, a common challenge in piperazine synthesis. This route’s efficiency reduced MK-639’s production costs by 40% compared to earlier methods using proline-derived intermediates.

Novel Heterocyclic Scaffold Design Strategies

Tetrahydropyrazines serve as linchpins in constructing privileged scaffolds through innovative annulation and functionalization strategies:

Multicomponent Assembly Process (MCAP)

Reaction of sulfonamide acetals (e.g., p-toluenesulfonylaminoacetal) generates 2,5-disubstituted tetrahydropyrazines, which undergo ring-closing metathesis to form bicyclic architectures [6]. For example:

$$ \text{p-CH}3\text{C}6\text{H}4\text{SO}2\text{NHCH}2\text{CH(OR)}2 \xrightarrow{\text{MCAP}} \text{Tetrahydropyrazine} \xrightarrow{\text{RCM}} \text{Bicyclic scaffold} $$

Post-Functionalization Pathways

- Halogenation: Bromination at C2/C3 positions enables cross-coupling reactions to install aryl/heteroaryl groups [1].

- Ring Expansion: Treatment with tetrachloro-o-benzoquinone induces [4+2] cycloaddition, yielding fused polycyclic systems with antiviral potential [1].

These strategies have generated >50 structurally diverse scaffolds evaluated as kinase inhibitors and GPCR modulators [6].

Hydroxyl Radical-Initiated Oxidation Mechanisms

Tetrahydropyrazine undergoes atmospheric degradation primarily through reaction with hydroxyl radicals, representing the dominant daytime oxidation pathway [1]. The overall rate coefficient for the tetrahydropyrazine plus hydroxyl radical reaction has been calculated at 1.30 ± 0.8 × 10⁻¹¹ cubic centimeters molecule⁻¹ second⁻¹ at 298 Kelvin [1]. This relatively fast reaction rate indicates that tetrahydropyrazine has a short atmospheric lifetime under typical daytime conditions.

The initial oxidation mechanisms involve multiple competitive pathways, with hydrogen abstraction from carbon atoms adjacent to the amine nitrogen representing the most favorable channels [1]. Specifically, abstraction of axial hydrogen from alpha-amino carbon positions (Ra1 and Rc1) constitute the major reaction pathways, accounting for branching ratios of 0.18 (0.04-0.50) and 0.66 (0.29-0.89), respectively [1]. These reactions are facilitated by hyperconjugative stabilization of their transition states, where electronic density from the amine nitrogen lone-pair delocalizes over the antibonding sigma-star orbital of the breaking carbon-hydrogen bond [1].

Additional competitive pathways include hydrogen abstraction from the nitrogen-imino carbon (Rd1) with a branching ratio of 0.05 (0.01-0.22), hydrogen abstraction from the iminic hydrogen (Re1) with a branching ratio of 0.02 (0.01-0.08), and hydrogen abstraction from the amine nitrogen (Rb1) with a branching ratio of 0.01 (0.00-0.05) [1]. Hydroxyl radical addition to the imine carbon (Rg1) also occurs, producing a beta-hydroxyl aminyl radical with a branching ratio of 0.05 (0.01-0.19) [1].

The transition state energies for these reactions range from -2.49 to 0.55 kilocalories per mole, with the most favorable pathways exhibiting negative or low positive barriers [1]. This energy profile reflects the stabilization effects provided by the cyclic structure and the presence of nitrogen heteroatoms, which facilitate electron delocalization and reduce activation energies.

Formation of Dihydropyrazine Isomers

Following the initial hydroxyl radical attack, the formed carbon-centered radicals (a1, c1, d1, e1) rapidly undergo addition with atmospheric oxygen to produce alkylperoxyl radicals [1]. The subsequent fate of these peroxyl radical intermediates determines the ultimate atmospheric products of tetrahydropyrazine oxidation.

The major unimolecular pathway for the primary alkylperoxyl radicals involves hydroperoxyl radical elimination with concurrent imine formation [1]. This process predominates over alternative channels for the two most abundant peroxyl radicals, a2 and c2, derived from the major initial oxidation steps. The hydroperoxyl elimination reactions (Ra7 and Rc7) proceed with rate coefficients of 565 and 6.01 seconds⁻¹, respectively, and demonstrate branching ratios of 0.96-1.00 and 0.87-0.99 under various atmospheric conditions [1].

These elimination reactions produce the dihydropyrazine isomers 2,3-dihydropyrazine and 2,5-dihydropyrazine as the primary atmospheric oxidation products [1]. The formation yields of these compounds represent 5-54 percent for 2,3-dihydropyrazine and 25-88 percent for 2,5-dihydropyrazine, depending on the specific reaction conditions and atmospheric composition [1]. The transition states for these hydroperoxyl elimination reactions experience favorable thermodynamics due to the formation of the second imine function and the relief of ring strain, with barrier heights of 14.4 and 17.21 kilocalories per mole for Ra7 and Rc7, respectively [1].

The preference for hydroperoxyl elimination over alternative pathways can be attributed to the greater lability of nitrogen-hydrogen bonds relative to carbon-hydrogen bonds [1]. This selectivity explains why reactions leading to alkene formation (Rc6 and Rd6) exhibit substantially higher barriers of 23.2 and 27.7 kilocalories per mole, respectively [1].

Experimental validation of these theoretical predictions has been provided through atmospheric simulation chamber studies, where the fastest growing signal observed corresponds to molecular weight 83.0604 (C₄H₇N₂⁺), consistent with the dihydropyrazine isomers [1]. The temporal behavior of this signal, which reaches a maximum after several minutes before beginning to decay, suggests that these diimines may undergo further atmospheric processing, potentially leading to complete aromatization and pyrazine formation [1].

Secondary Reaction Pathways with Nitrogen Oxide Species

The interaction of tetrahydropyrazine oxidation intermediates with nitrogen oxide species represents a critical atmospheric process that determines both the efficiency of the oxidation chain and the formation of potentially hazardous secondary products [1]. These reactions involve both the carbon-centered and nitrogen-centered radical intermediates produced during the initial hydroxyl radical-initiated oxidation.

For the alkylperoxyl radicals d2 and e2, derived from hydrogen abstraction at the nitrogen-imino carbon and iminic hydrogen positions, respectively, bimolecular reactions with nitrogen monoxide become the dominant atmospheric sink [1]. Under high nitrogen oxide concentrations (5 parts per billion), these reactions exhibit branching ratios approaching unity, effectively outcompeting all unimolecular pathways [1]. The reaction proceeds through nitrogen monoxide addition to the peroxyl radical, producing nitrogen dioxide and the corresponding alkoxyl radical intermediates.

The alkoxyl radicals formed from these bimolecular reactions undergo rapid carbon-carbon bond scission reactions, analogous to those observed for other alkoxyl radical species [1]. Particularly significant is the carbon-carbon bond scission following the reaction of e2 with nitrogen monoxide, which leads to the formation of an isocyanate functional group (e5) [1]. This reaction pathway proceeds with a low barrier height of 2.83 kilocalories per mole and represents a potential source of atmospheric isocyanates, compounds of environmental concern due to their toxicity [1]. The overall yield of isocyanates from tetrahydropyrazine oxidation is predicted to range from 1-14 percent under atmospheric conditions [1].

The nitrogen-centered radical products (b1 and g1) exhibit distinct reactivity patterns with nitrogen oxide species [1]. Under high nitrogen oxide regimes (10 parts per billion nitrogen oxides), these aminyl radicals can undergo addition reactions with both nitrogen monoxide and nitrogen dioxide, leading to the formation of nitrosamines and nitramines, respectively [1]. The calculated yields for these carcinogenic compounds are relatively low but non-negligible, with maximum yields of approximately 7 percent for nitrosamines and 11 percent for nitramines under high nitrogen oxide conditions [1].

The branching between different reaction channels for aminyl radicals depends critically on the ambient nitrogen oxide concentrations and the competing reaction with molecular oxygen [1]. Under most atmospheric conditions, reaction with oxygen predominates, proceeding through either direct hydrogen abstraction or a stepwise addition-elimination mechanism [1]. The stepwise pathways consistently show lower barriers compared to direct hydrogen abstraction, with overall second-order rate coefficients ranging from 10⁻²¹ to 10⁻¹⁷ cubic centimeters molecule⁻¹ second⁻¹ [1].

A notable atmospheric pathway involves the carbon-carbon bond scission of the aminyl radical g1, which proceeds with a rate coefficient of 294 seconds⁻¹ and represents the major sink for this species [1]. This reaction leads to the formation of an imidic acid functional group and the regeneration of a carbon-centered radical, potentially initiating additional oxidation cycles [1]. The low barrier height of approximately 14 kilocalories per mole for this bond scission reflects the exothermic nature of the initial hydroxyl radical addition that forms g1 [1].